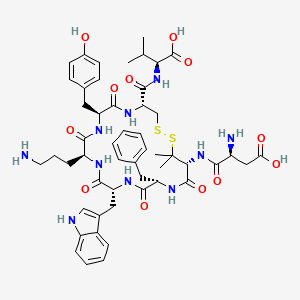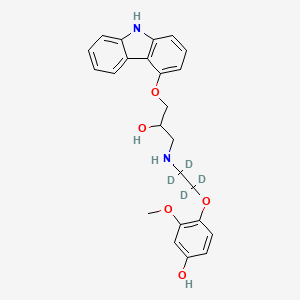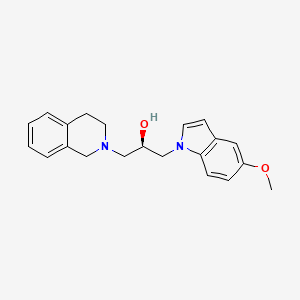
Prmt5-IN-31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prmt5-IN-31 is a compound that inhibits the activity of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histones and other proteins, playing a crucial role in gene expression regulation, RNA splicing, and signal transduction. Overexpression of PRMT5 has been linked to various cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-31 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core scaffold: This involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the core structure.
Functionalization: The core scaffold is then functionalized with various substituents through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to obtain this compound in high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods .
Analyse Chemischer Reaktionen
Types of Reactions
Prmt5-IN-31 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions, such as nucleophilic substitution, can modify the functional groups on this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound with altered biological activities, which are useful for studying the structure-activity relationship and optimizing the compound’s therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Prmt5-IN-31 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of PRMT5 in cancer progression and to develop targeted cancer therapies
Epigenetics: This compound helps in understanding the epigenetic regulation of gene expression by inhibiting PRMT5-mediated methylation
Drug Development: The compound serves as a lead molecule for developing new PRMT5 inhibitors with improved efficacy and selectivity
Biological Studies: It is used in various biological assays to investigate the function of PRMT5 in cellular processes such as RNA splicing and signal transduction
Wirkmechanismus
Prmt5-IN-31 exerts its effects by inhibiting the enzymatic activity of PRMT5. The compound binds to the active site of PRMT5, preventing it from catalyzing the methylation of arginine residues on target proteins. This inhibition disrupts the normal function of PRMT5, leading to changes in gene expression, RNA splicing, and other cellular processes. The molecular targets and pathways involved include histones, RNA polymerase II, and various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Prmt5-IN-31 is compared with other PRMT5 inhibitors such as:
GSK3326595: Another PRMT5 inhibitor with a different chemical structure but similar inhibitory activity.
EPZ015666: A selective PRMT5 inhibitor with distinct pharmacokinetic properties.
JNJ-64619178: A potent PRMT5 inhibitor with a unique mechanism of action .
This compound is unique due to its specific binding affinity and selectivity for PRMT5, making it a valuable tool for studying the enzyme’s function and developing targeted therapies .
Eigenschaften
Molekularformel |
C21H24N2O2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(2R)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-methoxyindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H24N2O2/c1-25-20-6-7-21-17(12-20)9-11-23(21)15-19(24)14-22-10-8-16-4-2-3-5-18(16)13-22/h2-7,9,11-12,19,24H,8,10,13-15H2,1H3/t19-/m1/s1 |
InChI-Schlüssel |
MBVMUGJPXQTTTC-LJQANCHMSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)N(C=C2)C[C@@H](CN3CCC4=CC=CC=C4C3)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(CN3CCC4=CC=CC=C4C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




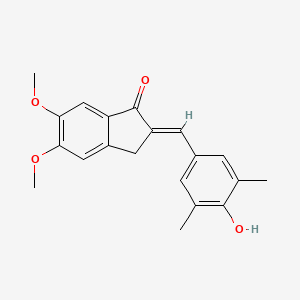
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)

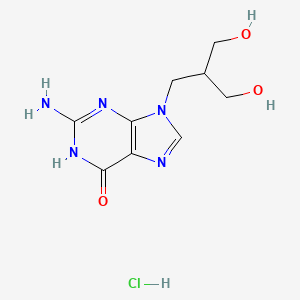
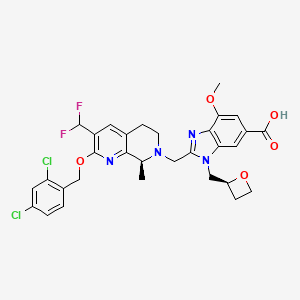
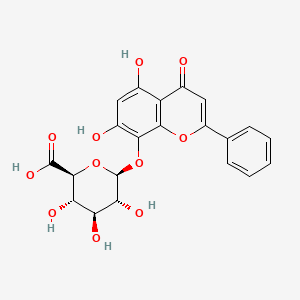

![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
